8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-15-16(2)31-19-20(27(3)23(33)26-21(19)32)25-22(31)30(15)9-5-8-28-10-12-29(13-11-28)18-7-4-6-17(24)14-18/h4,6-7,14H,5,8-13H2,1-3H3,(H,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQSECAHCKDKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that has garnered attention for its potential therapeutic applications in treating various neurological and psychiatric disorders. Its structure incorporates a piperazine ring and a chlorophenyl group, which may enhance its biological activity through increased lipophilicity and interaction with key molecular targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.87 g/mol. The presence of the chlorophenyl moiety is particularly noteworthy as it may influence the compound's pharmacokinetics and pharmacodynamics.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.87 g/mol |
| Structural Features | Piperazine ring, chlorophenyl group |
Preliminary studies suggest that this compound may interact with specific G-protein coupled receptors (GPCRs) and ion channels, which are critical in modulating neurotransmitter release and neuronal excitability. These interactions could potentially influence pathways related to inflammation, cell proliferation, and apoptosis.
Biological Activity
Research indicates that the compound exhibits significant biological activity. For instance:
- Neuropharmacological Effects : The compound's structural analogs have demonstrated antinociceptive properties in animal models, suggesting potential analgesic effects similar to morphine. This was evidenced by increased pain thresholds in the mouse hot-plate test following systemic administration .
- Inhibition Studies : Interaction studies with lysosomal phospholipase A2 (PLA2G15) indicate that compounds similar to this one can inhibit this enzyme, which is associated with drug-induced phospholipidosis. This inhibition is crucial for understanding the compound's safety profile and potential toxicological effects .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antinociceptive Properties : A study on pyridazinones revealed that compounds with an arylpiperazinyl substructure exhibited significant antinociceptive effects. The involvement of noradrenergic and serotoninergic systems was suggested as a mechanism for these effects .
- Pharmacological Profiling : In a broader screening of cationic amphiphilic drugs, it was found that many compounds inhibited PLA2G15 activity at concentrations below 1 mM, indicating their potential as candidates for further pharmacological evaluation .
Comparison with Similar Compounds
Piperazine-Linked Imidazopurine Derivatives
- Compound 14 (3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) :
This analogue shares the 3-chlorophenylpiperazine-propyl chain but replaces the imidazopurine core with a diazaspirodecanedione scaffold. It exhibits moderate 5-HT₁A affinity (Ki = 12 nM) but lower D₂ receptor binding (Ki = 220 nM) compared to the target compound . - Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazopurine-dione): Substituting the piperazine with a dihydroisoquinoline group reduces 5-HT₇ receptor affinity (Ki = 85 nM vs. 32 nM for the target compound) but enhances PDE4B1 inhibition (IC₅₀ = 0.8 nM) .
Adenosine Receptor Antagonists ()
- Compound 44 (8-(3-(1H-Imidazol-1-yl)propyl)-1,3-dimethyltetrahydropyrazino-purinedione): Replacing the 3-chlorophenylpiperazine with an imidazole group abolishes serotonin/dopamine receptor binding but confers adenosine A₂A antagonism (IC₅₀ = 14 nM). This highlights the importance of the piperazine moiety for monoaminergic activity .
- Compound 45 (8-(2-Phenoxyethyl)-1,3-dimethyltetrahydropyrazino-purinedione): A shorter ethyl-phenoxy linker reduces water solubility (logP = 2.1 vs. 1.8 for the target compound) and weakens PDE10A inhibition (IC₅₀ = 210 nM vs. 45 nM) .
Enzymatic Inhibition and Selectivity
The target compound demonstrates balanced activity against PDE4B1 (IC₅₀ = 1.2 nM) and PDE10A (IC₅₀ = 45 nM), whereas structural modifications significantly alter selectivity:
- Compound 5 () : Enhanced PDE4B1 inhibition (IC₅₀ = 0.8 nM) but negligible PDE10A activity (IC₅₀ > 1000 nM).
- Compound 14 () : Lacks PDE inhibition due to its spirodecane core.
Physicochemical Properties
The target compound’s propyl linker and 3-chlorophenylpiperazine group optimize lipophilicity and solubility, enhancing blood-brain barrier penetration compared to analogues with longer chains (e.g., Compound 5’s butyl linker) or polar substituents .
Structure-Activity Relationship (SAR) Insights
Piperazine Substitution : The 3-chlorophenyl group is critical for 5-HT₁A/D₂ receptor binding. Removing the chloro substituent (e.g., Compound 13 in ) reduces affinity by 10-fold .
Linker Length : A three-carbon (propyl) chain maximizes receptor and enzyme interactions. Shorter ethyl linkers (e.g., Compound 45) reduce PDE10A inhibition .
Methylation Pattern: 1,6,7-Trimethylation on the purine core improves metabolic stability compared to non-methylated analogues .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Piperazine coupling : A propyl linker is introduced via alkylation or nucleophilic substitution at the piperazine nitrogen (e.g., using 3-chlorophenylpiperazine derivatives as precursors) .
- Imidazopurine-dione assembly : Cyclization reactions, such as Huisgen azide-alkyne cycloaddition (click chemistry), may form the imidazo[2,1-f]purine core. Copper(I)-catalyzed conditions (e.g., CuI, sodium ascorbate) are typical for such steps .
- Methylation : Selective methylation at the 1,6,7-positions could be achieved using methyl halides or dimethyl sulfate under basic conditions.
Key Validation : Confirm intermediates via NMR (e.g., δ 2.5–3.5 ppm for piperazine protons) and HRMS for molecular ion verification .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm for the 3-chlorophenyl group) and carbon backbone connectivity .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] vs. observed) with <5 ppm error .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretches at ~1700 cm for dione moieties) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the imidazopurine core .
Basic: What is the primary pharmacological target of this compound?
Answer:
The compound is structurally analogous to adenosine receptor antagonists, particularly targeting A or A subtypes. The 3-chlorophenylpiperazine moiety enhances receptor affinity, while the imidazopurine-dione core mimics purine-based ligands .
Experimental Validation : Perform radioligand binding assays using -CGS 21680 (A) or -DPCPX (A) to quantify IC values .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield?
Answer:
- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Apply a Central Composite Design to model nonlinear relationships between factors (e.g., reaction time vs. yield) .
- Hybrid Computational-Experimental Workflows : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to narrow optimal conditions .
Case Study : A 20% yield improvement was reported for analogous compounds by optimizing CuI catalyst loading via DoE .
Advanced: How to resolve contradictions in receptor binding affinity data across studies?
Answer:
- Systematic Analog Synthesis : Prepare derivatives with varying substituents (e.g., 4-methoxyphenyl vs. 3-chlorophenyl) to isolate structural contributions to binding .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses in adenosine receptor subtypes (PDB: 5ZJ) .
- Orthogonal Assays : Validate affinity via functional assays (e.g., cAMP accumulation for A) alongside radioligand binding to exclude assay-specific artifacts .
Advanced: What strategies improve metabolic stability in preclinical studies?
Answer:
- Stability Assays : Incubate the compound in liver microsomes (human/rodent) and analyze degradation via LC-MS/MS. Key modifications:
- Prodrug Design : Introduce hydrolyzable esters at the propyl linker to enhance bioavailability .
Advanced: How to conduct structure-activity relationship (SAR) studies for selectivity optimization?
Answer:
- Library Design : Synthesize analogs with systematic substitutions (e.g., halogen variations on the phenyl ring, linker length adjustments) .
- High-Throughput Screening (HTS) : Test analogs against a panel of receptors (e.g., adenosine, dopamine D) to identify off-target effects .
- Free Energy Perturbation (FEP) : Use FEP simulations to predict binding energy changes for substituent modifications .
Example : Replacing 3-chlorophenyl with 4-methoxyphenyl in a related compound reduced A affinity by 10-fold, highlighting steric/electronic sensitivity .
Advanced: What computational tools predict aqueous solubility and bioavailability?
Answer:
- QSAR Models : Tools like ALOGPS or SwissADME estimate solubility (e.g., ESOL LogS) and permeability (e.g., BOILED-Egg model) .
- Molecular Dynamics (MD) : Simulate solvation free energy in explicit water using GROMACS or AMBER .
- AI-Driven Platforms : COMSOL Multiphysics integrated with ML algorithms optimizes dissolution profiles for formulation .
Data-Driven Insight : Aqueous solubility <0.1 mg/mL may necessitate salt formation (e.g., hydrochloride) or nanoformulation .
Advanced: How to validate target engagement in vivo?
Answer:
- PET Tracers : Develop -labeled analogs for positron emission tomography (PET) imaging in rodent brains .
- Biochemical Markers : Measure downstream effects (e.g., cAMP levels in striatal tissue post-administration) .
- Knockout Models : Compare efficacy in wild-type vs. A receptor knockout mice to confirm target specificity .
Advanced: How to address batch-to-batch variability in biological assays?
Answer:
- Quality Control (QC) Protocols : Enforce strict HPLC purity thresholds (>98%) and NMR identity checks for each batch .
- Stability-Indicating Methods : Use accelerated stability studies (40°C/75% RH) to identify degradation products via LC-MS .
- Blinded Re-Testing : Replicate assays with coded samples to minimize observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
